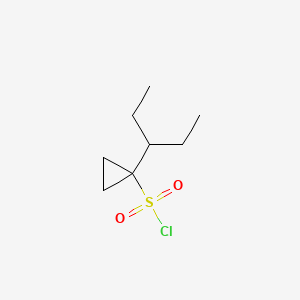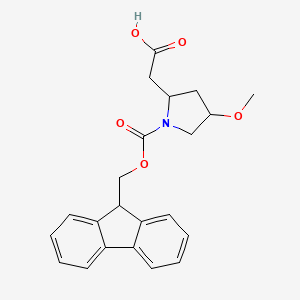
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring attached to a sulfonyl chloride group and a pentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method is the reaction of cyclopropane-1-sulfonyl chloride with pentan-3-yl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using strong oxidizing agents, resulting in ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Carboxylic Acids/Ketones: Formed by oxidation of the cyclopropane ring
Scientific Research Applications
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives. The cyclopropane ring provides structural rigidity and can influence the compound’s interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
1-(Pentan-3-yl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and cyclopropane-containing compounds:
Cyclopropanesulfonyl Chloride: Similar in structure but lacks the pentan-3-yl substituent, leading to different reactivity and applications.
Cyclopropylmethylsulfonyl Chloride: Contains a cyclopropylmethyl group instead of a pentan-3-yl group, resulting in variations in steric and electronic properties.
Cyclopropylsulfonamide: A sulfonamide derivative with a cyclopropyl group, used in medicinal chemistry for its bioactive properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
1-pentan-3-ylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-3-7(4-2)8(5-6-8)12(9,10)11/h7H,3-6H2,1-2H3 |
InChI Key |
UKUATMGUHAUBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






